Chlorodicyclohexylphosphine
Overview
Description
Chlorodicyclohexylphosphine is a phosphine derivative with two cyclohexyl groups attached to the phosphorus atom. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to alkyl or aryl groups. They are known for their application in coordination chemistry and catalysis, particularly in transition metal complexes. While the provided papers do not directly discuss chlorodicyclohexylphosphine, they do provide insights into the chemistry of related phosphine ligands and their metal complexes, which can be informative for understanding the properties and reactivity of chlorodicyclohexylphosphine.
Synthesis Analysis
The synthesis of phosphine ligands and their metal complexes often involves the reaction of a chlorophosphine with other reagents. For example, the synthesis of tricyclohexylphosphine (PCy3)-cyclopalladated ferrocenylimine complexes was achieved by reacting the corresponding ligands with palladium sources under specific conditions . Similarly, chloro(organo)phosphines are used as precursors to synthesize various compounds, including diphosphenes and cyclic oligophosphines . These methods could potentially be adapted for the synthesis of chlorodicyclohexylphosphine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phosphine complexes is often determined using single-crystal X-ray diffraction. For instance, the structures of various metal complexes with phosphine ligands have been elucidated, revealing details such as coordination geometry, bond lengths, and angles . These studies show that the steric and electronic properties of the phosphine ligands can significantly influence the geometry and stability of the complexes. Chlorodicyclohexylphosphine, with its bulky cyclohexyl groups, would likely impose steric constraints on its complexes, potentially leading to unique structural features.
Chemical Reactions Analysis
Phosphine ligands are known to facilitate various chemical reactions, including catalytic processes such as Suzuki and Heck reactions . The reactivity of a phosphine ligand in such reactions is influenced by its electronic properties and the steric environment around the metal center. For example, tricyclohexylphosphine complexes have been shown to be efficient catalysts for the Suzuki reaction . Although chlorodicyclohexylphosphine is not specifically mentioned, it is reasonable to infer that it could also participate in similar reactions, depending on its coordination to the metal center and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands and their complexes are closely related to their molecular structure. For example, the crystal structures of chloro(trimethylphosphine) gold(I) and chloro(tri-isopropylphosphine)gold(I) revealed linear P-Au-Cl axes, with differences in aggregation attributed to the steric demands of the phosphines . The properties of chlorodicyclohexylphosphine would be expected to reflect the influence of the cyclohexyl groups, which could affect solubility, boiling point, and reactivity. The steric bulk could also impact the ligand's ability to form complexes with different metals, as well as the stability and reactivity of those complexes.
Scientific Research Applications
Synthesis and Reactivity of Organometallic Compounds : It's used in the synthesis and study of organometallic compounds. For instance, West and Stahl (2012) explored the insertion reactions of cyclic and acyclic germanium and tin heterocarbenoids into phosphorus–chlorine bonds, utilizing chloro(organo)phosphines like chlorodicyclohexylphosphine as precursors for cyclic oligophosphines and diphosphenes (West & Stahl, 2012).
Ligand Synthesis for Catalysis : It serves as a precursor for the synthesis of functionalized ligands in catalysis. Tomori, Fox, and Buchwald (2000) developed an improved method for synthesizing functionalized dicyclohexylphosphinobiphenyl ligands, using chlorodicyclohexylphosphine (Tomori, Fox, & Buchwald, 2000).
Polymerization Initiator : It's used as a pre-initiator in polymerization processes. Jin, Hanazaki, and Nishikubo (1997) demonstrated the use of chlorodiphenylphosphine in the polymerization of methacrylates, significantly influencing polymer molecular weight and yield (Jin, Hanazaki, & Nishikubo, 1997).
Synthesis of Gold(I) Phosphine Complexes : It's vital in the synthesis of gold(I) phosphine complexes, which have shown promising results as anticancer drugs. Scheffler, You, and Ott (2010) compared the cytotoxicity and cellular uptake of a series of chloro gold(I) phosphine complexes, revealing significant antiproliferative effects (Scheffler, You, & Ott, 2010).
Pharmaceutical Research : In pharmaceutical research, chlorodicyclohexylphosphine-derived complexes exhibit anticancer properties. Mirabelli et al. (1987) discussed the antitumor activity of bis(diphenylphosphino)alkanes and their gold(I) coordination complexes, including those derived from chlorodicyclohexylphosphine (Mirabelli et al., 1987).
Safety And Hazards
properties
IUPAC Name |
chloro(dicyclohexyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFBIZAEPTXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370140 | |
Record name | Chlorodicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodicyclohexylphosphine | |
CAS RN |
16523-54-9 | |
Record name | Chlorodicyclohexylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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